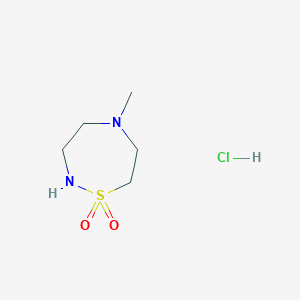

5-Methyl-1,2,5-thiadiazepane 1,1-dioxide;hydrochloride

Description

Properties

IUPAC Name |

5-methyl-1,2,5-thiadiazepane 1,1-dioxide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2S.ClH/c1-7-3-2-6-10(8,9)5-4-7;/h6H,2-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAFBPJNOQMLHIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNS(=O)(=O)CC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1,2,5-thiadiazepane 1,1-dioxide;hydrochloride can be achieved through a microwave-assisted, continuous-flow organic synthesis (MACOS) protocol. This method involves a one-pot elimination and inter-/intramolecular double aza-Michael addition strategy . The optimized protocol in MACOS allows for the scale-out and production of a library of 1,2,5-thiadiazepane 1,1-dioxides with high yields and purity .

Industrial Production Methods

Industrial production of this compound can be scaled up using a multicapillary flow reactor, which facilitates the continuous synthesis of the compound on a larger scale. This method ensures high efficiency and consistency in the production process .

Chemical Reactions Analysis

Microwave-Assisted Flow Reactor (MACOS) Method

A streamlined approach for thiadiazepane dioxides involves a double aza-Michael addition followed by cyclization. For example, in the synthesis of 1,2,5-thiadiazepane 1,1-dioxides:

-

Reagents : Sulfonamide precursors, alkylating agents (e.g., alkyl halides), and bases like triethylamine (Et₃N).

-

Conditions : Microwave irradiation in a continuous-flow reactor system.

-

Yield : 50–80% for library members, with >90% purity confirmed via ¹H-NMR .

While the exact 5-methyl derivative is not specified, this method’s scalability and reproducibility suggest applicability to substituted variants.

One-Pot Sulfonylation/Cyclization

A one-pot sulfonylation/intramolecular thia-Michael addition protocol has been used for dithiazepine dioxides . Though not directly applicable to thiadiazepanes, the strategy highlights:

-

Key Steps :

-

Sulfonylation of cysteine derivatives with sulfonyl chlorides.

-

In situ intramolecular thia-Michael cyclization.

-

-

Advantages : Simplifies purification and enables multi-gram scale synthesis .

Reaction Conditions and Yields

Structural and Reactivity Insights

-

Sultam Core Stability : Thiadiazepane dioxides are stable under basic conditions due to the electron-withdrawing sulfonyl group, which reduces ring strain .

-

Hydrochloride Salt Formation : Protonation of the amine group (common in sultams) likely generates the hydrochloride salt, enhancing water solubility for biological screening .

Biological and Analytical Considerations

Scientific Research Applications

Chemical Applications

Synthesis of Complex Molecules

5-Methyl-1,2,5-thiadiazepane 1,1-dioxide; hydrochloride serves as a versatile building block in the synthesis of complex molecules. It is particularly useful in the creation of combinatorial libraries for biological screening. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution:

- Oxidation : Can yield sulfoxides or sulfones using agents like hydrogen peroxide.

- Reduction : Nitrogen atoms can be reduced to form amines with lithium aluminum hydride.

- Substitution : Hydrogen atoms on the ring can be replaced with different functional groups using alkyl halides or acyl chlorides.

These reactions facilitate the development of novel compounds with potential applications in drug discovery and materials science.

The biological activities of 5-Methyl-1,2,5-thiadiazepane 1,1-dioxide; hydrochloride have been extensively studied:

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves interference with bacterial cell wall synthesis.

Anticancer Potential

Recent studies have suggested that 5-Methyl-1,2,5-thiadiazepane 1,1-dioxide; hydrochloride may induce apoptosis in cancer cells. It has been shown to inhibit specific signaling pathways associated with tumor growth and metastasis.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic applications. The unique structural features allow it to interact with various biological targets:

- Mechanism of Action : The compound binds to enzymes and receptors involved in cellular signaling pathways. This interaction modulates protein activity related to apoptosis and cell proliferation .

Industrial Applications

5-Methyl-1,2,5-thiadiazepane 1,1-dioxide; hydrochloride is utilized in the pharmaceutical and agrochemical industries. Its ability to reduce the time and cost associated with producing biologically active compounds makes it a valuable asset in industrial processes.

Study on Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that 5-Methyl-1,2,5-thiadiazepane 1,1-dioxide; hydrochloride effectively inhibited the growth of several bacterial strains. The results indicated a concentration-dependent response with minimal cytotoxicity towards human cells .

Investigation into Anticancer Effects

Another research effort focused on the anticancer properties of this compound. In vitro tests showed that it could induce apoptosis in various cancer cell lines by activating specific apoptotic pathways.

Mechanism of Action

The mechanism of action of 5-Methyl-1,2,5-thiadiazepane 1,1-dioxide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to and modulating the activity of enzymes and receptors involved in various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

1,2,5-Thiadiazole 1,1-dioxides: These compounds share a similar sulfur-nitrogen-oxygen ring structure and exhibit comparable chemical properties.

1,3,4-Thiadiazole derivatives: These compounds also contain a thiadiazole ring and are known for their significant biological activity.

Uniqueness

5-Methyl-1,2,5-thiadiazepane 1,1-dioxide;hydrochloride is unique due to its seven-membered ring structure, which distinguishes it from other thiadiazole derivatives.

Biological Activity

5-Methyl-1,2,5-thiadiazepane 1,1-dioxide; hydrochloride is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

5-Methyl-1,2,5-thiadiazepane 1,1-dioxide is characterized by a thiadiazepane ring with a methyl group and a dioxo functional group. The presence of the sulfur atom and the nitrogen atoms in the ring structure contributes to its unique chemical properties and biological activities.

Pharmacological Activities

The biological activity of 5-Methyl-1,2,5-thiadiazepane 1,1-dioxide; hydrochloride can be summarized as follows:

- Antimicrobial Activity : Studies have shown that derivatives of thiadiazepanes exhibit significant antibacterial activity against various pathogenic bacteria. For instance, compounds derived from this scaffold have demonstrated efficacy against strains such as Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : Research indicates that certain derivatives can induce apoptosis in cancer cell lines. For example, compounds similar to 5-Methyl-1,2,5-thiadiazepane have been assessed for their ability to inhibit cell proliferation in breast cancer (MDA-MB-231) models. Notably, some derivatives showed IC50 values significantly lower than conventional chemotherapeutics .

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects through inhibition of acetylcholinesterase (AChE), which may be beneficial in treating neurodegenerative diseases like Alzheimer's .

The mechanisms underlying the biological activities of 5-Methyl-1,2,5-thiadiazepane include:

- Enzyme Inhibition : The compound has shown inhibitory effects on enzymes such as AChE and butyrylcholinesterase (BuChE), which are critical in neurotransmission. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling .

- Induction of Apoptosis : The compound's ability to trigger apoptotic pathways has been linked to alterations in mitochondrial membrane potential and activation of caspases . This mechanism is particularly relevant in its anticancer activity.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus | |

| Anticancer | Induces apoptosis in MDA-MB-231 | |

| Neuroprotective | Inhibits AChE | |

| Cytotoxicity | IC50 values lower than Erlotinib |

Case Study: Anticancer Activity

In a study focusing on the anticancer properties of 5-Methyl-1,2,5-thiadiazepane derivatives, several compounds were synthesized and tested against MDA-MB-231 breast cancer cells. Compound variants demonstrated varying degrees of cytotoxicity with some achieving over 38-fold increase in apoptosis compared to control groups. The study highlighted the potential for these derivatives as viable candidates for further development in cancer therapy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Methyl-1,2,5-thiadiazepane 1,1-dioxide;hydrochloride, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves cyclization reactions of sulfonamide derivatives with ketones or aldehydes. For example, analogous compounds like 2-methyl-1,2,5-thiadiazolidine 1,1-dioxide are synthesized via oxidation of thiadiazolidine precursors using hydrogen peroxide or peracids under controlled pH (4–6) and temperature (40–60°C) . Optimization includes adjusting stoichiometric ratios (e.g., 1:1.2 for sulfonamide:aldehyde) and reaction time (12–24 hrs) to maximize yield and purity. Characterization via HPLC (C18 column, acetonitrile/water mobile phase) ensures purity ≥95% .

Q. What analytical techniques are critical for characterizing the structural and chemical properties of this compound?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR identify methyl groups (δ ~1.2–1.5 ppm for CH) and sulfone resonances (δ ~3.5–4.0 ppm for SO) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 205.65) and fragmentation patterns .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding intermolecular interactions .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the pharmacological activity of this compound?

- Methodological Answer : Molecular docking studies using software like AutoDock Vina or Schrödinger Suite assess binding affinities to target receptors (e.g., 5-HT). For example, GR127935 (a structurally related 5-HT antagonist) showed pK = 8.5 in guinea pig models . Protocols include:

- Preparing ligand files (e.g., .mol2 format with protonation states adjusted to pH 7.4).

- Grid box placement around receptor binding sites (e.g., 20 Å for 5-HT).

- Validation via comparison with known inhibitors (RMSD <2.0 Å) .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns vs. computational predictions)?

- Methodological Answer : Discrepancies between experimental NMR and DFT-calculated shifts often arise from solvent effects or conformational flexibility. Strategies include:

- Recalculating NMR shifts using PCM solvent models (e.g., DMSO or water) in Gaussian09 .

- Variable-temperature NMR to detect dynamic equilibria (e.g., rotamers affecting splitting patterns).

- Cross-validation with 2D NMR (COSY, HSQC) to assign ambiguous peaks .

Q. What experimental designs are suitable for evaluating the compound’s in vivo stability and metabolite profiling?

- Methodological Answer :

- Pharmacokinetic Studies : Administer the compound (e.g., 10 mg/kg IV in rodents) and collect plasma samples at intervals (0.5–24 hrs). Analyze via LC-MS/MS to quantify parent compound and metabolites (e.g., sulfone oxidation products) .

- Microsomal Assays : Incubate with liver microsomes (human/rat) and NADPH cofactor. Monitor degradation via UV-Vis at λ = 254 nm .

Q. What strategies mitigate stability issues during storage (e.g., hydrolysis or oxidation)?

- Methodological Answer :

- Storage Conditions : Lyophilize and store at -20°C under argon to prevent moisture absorption and oxidation. Use amber vials to block UV light .

- Stabilizing Agents : Add antioxidants (0.1% ascorbic acid) or chelators (EDTA) to aqueous formulations .

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks and monitor purity via HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.